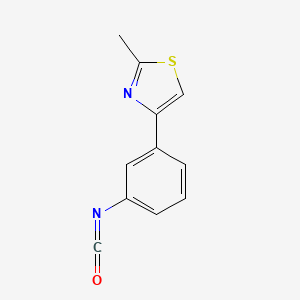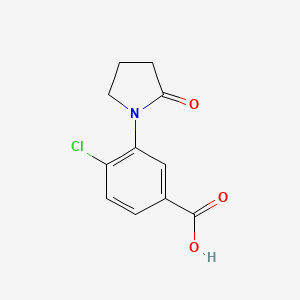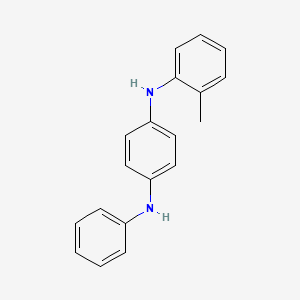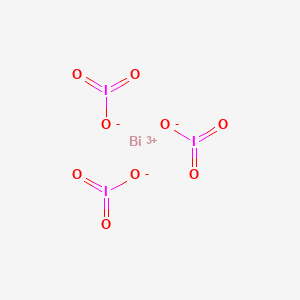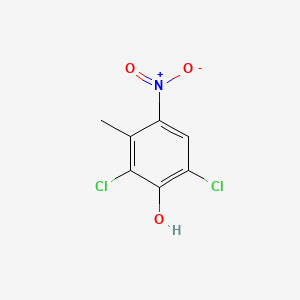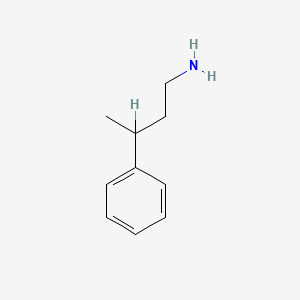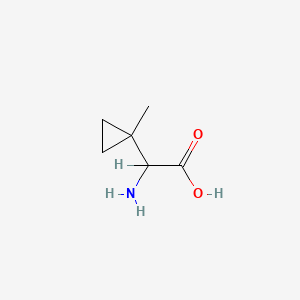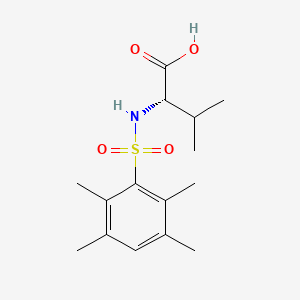
N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine
Descripción general
Descripción
N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine, commonly referred to as TMBV, is a synthetic amino acid used in scientific research. It is used as a tool to study various biochemical and physiological processes, as well as to develop new methods for synthesizing compounds. TMBV has been used in a variety of research studies, including those focused on protein synthesis, enzyme kinetics, and drug discovery.
Aplicaciones Científicas De Investigación
Polymer-Supported Chiral Catalysts
N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine and its derivatives have been explored for their utility in synthesizing polymer-supported chiral catalysts. These catalysts are designed to facilitate asymmetric Diels-Alder reactions, a cornerstone in synthetic organic chemistry for producing optically active compounds. The process involves creating polymer-supported N-sulfonylamino acids, which are then used to catalyze reactions yielding products with significant enantiomeric purity. This application underscores the role of N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine in advancing asymmetric synthesis techniques, crucial for the pharmaceutical and fine chemical industries (Koichi Kamahori et al., 1995).
Enzyme Inhibition Studies
Research has shown the relevance of N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine related compounds in the study of enzyme inhibition, particularly focusing on acetolactate synthase (ALS). ALS is a key enzyme in the biosynthesis of branched-chain amino acids like valine and isoleucine. Sulfonylurea compounds, which share a functional resemblance with N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine, have been found to inhibit ALS, providing insights into the mechanism of action of herbicides and potential therapeutic agents. This research not only aids in understanding the biochemical pathways of plant and microbial metabolism but also contributes to the development of new agrochemicals and therapeutic agents (T. Ray, 1984).
Advanced Material Synthesis
The compound and its derivatives are instrumental in the synthesis of novel materials, such as optically active poly(amide-imide)s. These materials are synthesized via direct polycondensation using N-trimellitylimido-S-valine, a related compound, highlighting the versatility of N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine in polymer chemistry. These optically active polymers have potential applications in various high-performance materials, demonstrating the compound's contribution to the development of advanced functional materials with specific optical properties (S. Mallakpour & M. Kolahdoozan, 2006).
Propiedades
IUPAC Name |
(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-8(2)13(15(17)18)16-21(19,20)14-11(5)9(3)7-10(4)12(14)6/h7-8,13,16H,1-6H3,(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSJWNVCOOWYHL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C(C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N[C@@H](C(C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368810 | |
| Record name | N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid | |
CAS RN |
1009595-18-9 | |
| Record name | N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



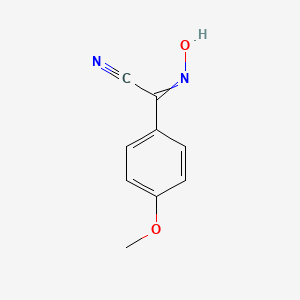
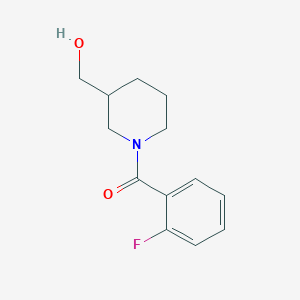
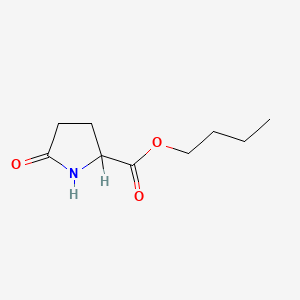
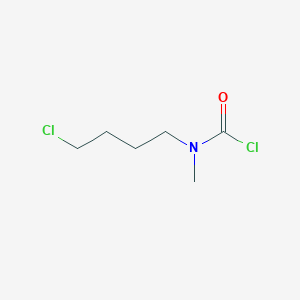
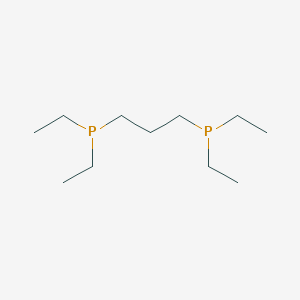
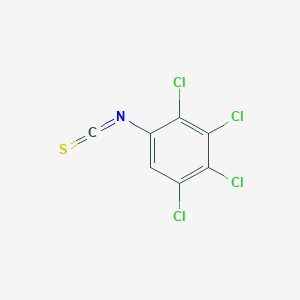
![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)
